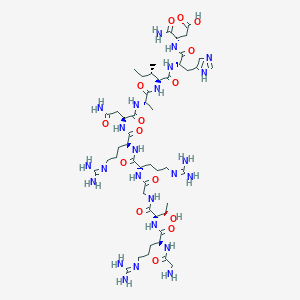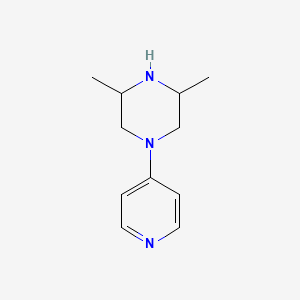
PKI (14-24)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PKI (14-24)amide is a useful research compound. Its molecular formula is C49H86N24O15 and its molecular weight is 1251.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions
PKI (14-24)amide is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
化学反应分析
Types of Reactions
PKI (14-24)amide primarily undergoes reactions related to its role as a PKA inhibitor. These include:
Oxidation: : Oxidation reactions can occur on the amino acid residues, particularly on the sulfur-containing amino acids.
Reduction: : Reduction reactions are less common but can occur under specific conditions.
Substitution: : Substitution reactions can involve the replacement of functional groups on the peptide backbone.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with altered functional groups.
科学研究应用
PKI (14-24)amide is widely used in scientific research due to its ability to inhibit PKA. Its applications include:
Chemistry: : Studying the role of PKA in various chemical processes.
Biology: : Investigating the effects of PKA inhibition on cellular signaling pathways.
Medicine: : Exploring potential therapeutic uses of PKA inhibitors in treating diseases such as cancer and diabetes.
Industry: : Developing PKA inhibitors for use in biotechnological applications.
作用机制
PKI (14-24)amide exerts its effects by binding to the regulatory subunits of PKA, preventing the binding of cAMP. This inhibition disrupts the activation of PKA and its downstream signaling pathways, leading to altered cellular responses. The molecular targets include PKA regulatory subunits, and the pathways involved are those regulated by PKA, such as the cAMP-dependent pathway.
相似化合物的比较
PKI (14-24)amide is unique in its high specificity and potency as a PKA inhibitor. Similar compounds include:
H-89: : Another PKA inhibitor, but with lower specificity.
KT5720: : A selective PKA inhibitor used in research.
Rp-cAMPS: : A competitive antagonist of cAMP.
These compounds share the common feature of inhibiting PKA but differ in their specificity, potency, and molecular structure.
属性
分子式 |
C49H86N24O15 |
|---|---|
分子量 |
1251.4 g/mol |
IUPAC 名称 |
(3S)-4-amino-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H86N24O15/c1-5-22(2)36(46(88)71-30(15-25-19-59-21-64-25)44(86)69-29(38(52)80)17-35(78)79)72-39(81)23(3)65-43(85)31(16-32(51)75)70-41(83)28(11-8-14-62-49(57)58)68-40(82)26(9-6-12-60-47(53)54)67-34(77)20-63-45(87)37(24(4)74)73-42(84)27(66-33(76)18-50)10-7-13-61-48(55)56/h19,21-24,26-31,36-37,74H,5-18,20,50H2,1-4H3,(H2,51,75)(H2,52,80)(H,59,64)(H,63,87)(H,65,85)(H,66,76)(H,67,77)(H,68,82)(H,69,86)(H,70,83)(H,71,88)(H,72,81)(H,73,84)(H,78,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)/t22-,23-,24+,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |
InChI 键 |
JQHBSZVOKYMQJE-NCSLQZJCSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)

![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)




![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid](/img/structure/B15364143.png)
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)

